![molecular formula C18H27N3O B4285370 N-(1-benzyl-4-piperidinyl)-N'-cyclopentylurea](/img/structure/B4285370.png)
N-(1-benzyl-4-piperidinyl)-N'-cyclopentylurea
Overview
Description
Synthesis Analysis
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-cyclopentylurea and related compounds involves several steps, including the use of specific reagents and conditions to achieve the desired molecular architecture. Studies have detailed the process of creating novel piperidine derivatives through chemical reactions that yield compounds with significant biological activities (Sugimoto et al., 1990). Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been reported, showcasing the versatility of piperidine derivatives in chemical synthesis (Picard et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1-benzyl-4-piperidinyl)-N'-cyclopentylurea has been thoroughly investigated using various spectroscopic techniques. A study on 1-Benzyl-4-(N-Boc-amino)piperidine employed spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR to characterize the compound, elucidating its geometrical parameters and vibrational assignments (Janani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are crucial for understanding their reactivity and potential applications. The Lewis acid-catalyzed ring-opening reactions of semicyclic N,O-acetals with exocyclic nitrogen atoms have been studied, revealing mechanisms for generating 1,4- and 1,5-amino alcohols, which are significant for synthesizing complex molecules (Sugiura et al., 2001).
Physical Properties Analysis
The physical properties of N-(1-benzyl-4-piperidinyl)-N'-cyclopentylurea, including its solubility, melting point, and crystalline structure, are essential for its characterization and application in various fields. While specific studies on these properties were not found, the general approach involves using analytical techniques such as X-ray crystallography and melting point determination to assess the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of N-(1-benzyl-4-piperidinyl)-N'-cyclopentylurea, including its reactivity, stability, and interaction with other molecules, are key to understanding its potential uses. Studies often employ techniques like NMR spectroscopy and molecular docking to investigate these properties. For example, the anticancer activity of similar compounds has been explored through molecular docking studies, providing insights into their interaction with biological targets (Janani et al., 2020).
Mechanism of Action
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-cyclopentylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(19-16-8-4-5-9-16)20-17-10-12-21(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZGPFFGGZBPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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